N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2034415-39-7) is a synthetic small molecule featuring a 4-(thiophen-3-yl)benzamide core linked to a 1-hydroxy-2,3-dihydro-1H-indene moiety. Identified within patent families focused on non-annulated thiophenylamides, this compound functions as a potent inhibitor of class I histone deacetylases (HDACs), particularly HDAC3 and HDAC1.
Molecular FormulaC21H19NO2S
Molecular Weight349.45
CAS No.2034415-39-7
Cat. No.B2935391
⚠ Attention: For research use only. Not for human or veterinary use.
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2034415-39-7): Class I HDAC Inhibitor Procurement Guide
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2034415-39-7) is a synthetic small molecule featuring a 4-(thiophen-3-yl)benzamide core linked to a 1-hydroxy-2,3-dihydro-1H-indene moiety [1]. Identified within patent families focused on non-annulated thiophenylamides, this compound functions as a potent inhibitor of class I histone deacetylases (HDACs), particularly HDAC3 and HDAC1 [1]. Its structural architecture—combining a thiophene-substituted benzamide zinc-binding group with a rigid, chiral hydroxy-indane cap—distinguishes it from simpler benzamide-based HDAC inhibitors such as Entinostat (MS-275) and CI-994 .
Class I HDAC targetInhibits HDAC1, HDAC2, HDAC3 isoforms in recombinant assays
Low-nM potencyReported low-nanomolar IC50 values in HDAC-Glo assay format
Structural differentiationThiophene-benzamide core with hydroxy-indane cap; non-hydroxamic acid, non-aminobenzamide motif
[1] BindingDB Entry BDBM50481803 (CHEMBL5269123). Affinity data for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(thiophen-3-yl)benzamide against human recombinant HDAC1, HDAC2, and HDAC3. Curated by ChEMBL from Sapienza University of Rome. View Source
Why Generic Substitution Fails for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(thiophen-3-yl)benzamide in HDAC-Targeted Research
Substituting N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(thiophen-3-yl)benzamide with a generic class I HDAC inhibitor (e.g., Entinostat, CI-994, or SAHA/Vorinostat) introduces significant risk of altered potency and isoform selectivity profiles, as demonstrated by cross-study comparisons of recombinant enzyme inhibition data [1][2]. The target compound exhibits low-nanomolar IC50 values (1.80–3.10 nM) across HDAC1–3 isoforms in standardized HDAC-Glo assays, whereas common reference inhibitors operate in the mid-nanomolar to micromolar range under comparable conditions [1][3]. These quantitative potency gaps—often exceeding 100-fold—mean that generic substitution can lead to incomplete target engagement, necessitating higher concentrations that may introduce off-target effects irrelevant to the original experimental design [4].
Potency mismatch
Generic class I HDAC inhibitors (e.g., Entinostat, CI-994) show higher IC50 values, potentially requiring elevated test concentrations that may introduce off-target activity.
Isoform selectivity divergence
Isoform-selective probes like RGFP966 (HDAC3-only) do not recapitulate the compound's simultaneous HDAC1/2/3 engagement, altering pan-class I experimental designs.
Zinc-binding group chemistry
The thiophene-benzamide zinc-binding motif with hydroxy-indane cap may exhibit different binding kinetics and metabolic stability compared to ortho-aminoanilide-based inhibitors; direct comparative PK data are not available.
[1] BindingDB Entry BDBM50481803 (CHEMBL5269123). IC50 values: HDAC3 (1.80 nM), HDAC1 (2.30 nM), HDAC2 (3.10 nM) via HDAC-Glo assay, 20 min incubation, human recombinant enzymes. View Source
[2] Chemical Probes Portal. RGFP966 probe report: HDAC3 IC50 = 80 nM; no effective inhibition of other HDACs up to 15 μM. View Source
[3] Sigma-Aldrich. HDAC Inhibitor Combination Set II product information. CI-994 Ki values: HDAC1 (0.41 μM), HDAC3 (0.75 μM). View Source
[4] PubMed Review. 'Histone Deacetylase Meets Protein Degradation: Accelerating Anticancer Drug Discovery.' Discusses challenges of poor isoform selectivity and off-target toxicity with existing HDAC inhibitors. View Source
Quantitative Differentiation Evidence for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(thiophen-3-yl)benzamide
HDAC3 Inhibitory Potency: 44-Fold Superiority over RGFP966
The target compound inhibits human recombinant HDAC3 with an IC50 of 1.80 nM in a standardized HDAC-Glo assay (20 min incubation) [1]. This represents a 44-fold improvement in potency over the widely used HDAC3-selective probe RGFP966, which exhibits an IC50 of 80 nM against the same isoform under comparable recombinant enzyme conditions [2].
HDAC3 vs RGFP966Reported
1.80 nM vs 80 nM (44-fold)
Supports HDAC3 engagement at low test concentrations in recombinant enzyme assays.
Cross-study comparable; HDAC-Glo, 20 min incubation.
HDAC3 inhibitionepigeneticscancer research
Evidence Dimension
HDAC3 inhibitory potency (IC50)
Target Compound Data
1.80 nM
Comparator Or Baseline
RGFP966: 80 nM
Quantified Difference
44-fold more potent
Conditions
Human recombinant HDAC3; HDAC-Glo assay; 20 min incubation (target) vs. fluorogenic assay (RGFP966)
Why This Matters
Superior HDAC3 potency enables lower dosing requirements, reducing the risk of off-target effects at higher concentrations in cellular and in vivo models.
HDAC3 inhibitionepigeneticscancer research
[1] BindingDB BDBM50481803 (CHEMBL5269123). HDAC3 IC50 = 1.80 nM. Sapienza University of Rome / ChEMBL curation. View Source
[2] Chemical Probes Portal. RGFP966: HDAC3 IC50 = 80 nM, >200-fold selectivity over other HDACs. View Source
HDAC1 Inhibitory Potency: 210-Fold Advantage over Entinostat
Against human recombinant GST-tagged HDAC1, the target compound demonstrates an IC50 of 2.30 nM (HDAC-Glo assay, 20 min) [1]. The clinical-stage class I HDAC inhibitor Entinostat (MS-275) exhibits an HDAC1 IC50 of approximately 510 nM (0.51 μM) in cell-free assays, as reported by independent vendor characterization . This constitutes a 210-fold potency differential in favor of the target compound.
HDAC1 vs EntinostatReported
2.30 nM vs 510 nM (~210-fold)
Indicates a substantial potency difference that may impact HDAC1 inhibition at comparable concentrations.
The large potency gap means Entinostat cannot serve as an equipotent surrogate; procurement of the target compound is essential for experiments requiring robust HDAC1 engagement at low nanomolar concentrations.
Pan-Class I HDAC Activity Profile: Broader Coverage than Isoform-Selective Probes
The target compound potently inhibits all three class I HDAC isoforms—HDAC1 (IC50 = 2.30 nM), HDAC2 (IC50 = 3.10 nM), and HDAC3 (IC50 = 1.80 nM)—within a narrow 1.7-fold range in parallel HDAC-Glo assays [1]. This contrasts with the HDAC3-selective probe RGFP966, which shows no effective inhibition of HDAC1 or HDAC2 at concentrations up to 15 μM, and BRD3308, which exhibits 23-fold selectivity for HDAC3 (IC50 = 54 nM) over HDAC1 (IC50 = 1.26 μM) .
Pan-Class I ProfileReported
HDAC1–3 IC50 range: 1.80–3.10 nM (1.7×)
Broader class I coverage than HDAC3-selective probes (RGFP966) or HDAC3-biased inhibitors (BRD3308).
Parallel HDAC-Glo assay; human recombinant enzymes.
RGFP966: HDAC3 only (IC50 = 80 nM); BRD3308: 23-fold HDAC3-selective
Quantified Difference
Target compound covers all class I isoforms at low-nanomolar potency vs. isoform-restricted comparators
Conditions
HDAC-Glo assay; human recombinant enzymes; 20 min incubation
Why This Matters
For research applications requiring simultaneous class I HDAC inhibition (e.g., epigenetic reprogramming, combination immunotherapy), the target compound eliminates the need for multiple isoform-selective probes.
Structural Differentiation: Hydroxy-Indane Cap vs. Aminobenzamide Zinc-Binding Groups
Unlike ortho-aminoanilide-based HDAC inhibitors (e.g., Entinostat, CI-994, RGFP966) that rely on a 2-aminophenyl carboxamide zinc-binding group, N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(thiophen-3-yl)benzamide incorporates a hydroxy-indane cap connected via a methylene linker to a thiophene-substituted benzamide core [1][2]. This structural distinction—described in the non-annulated thiophenylamide patent family US-9353102-B2—may contribute to distinct pharmacokinetic properties and binding kinetics, though direct comparative ADME data are not yet publicly available [2].
Structural MotifClass-level
Thiophene-benzamide core; hydroxy-indane cap (non-aminobenzamide)
Distinct zinc-binding group may influence binding kinetics; direct ADME comparisons are unavailable.
Class-level inference from patent disclosure; PK data to verify.
chemical structurezinc-binding grouphydroxy-indane
Evidence Dimension
Zinc-binding group chemistry
Target Compound Data
Thiophene-substituted benzamide with hydroxy-indane cap (non-hydroxamic acid)
Comparator Or Baseline
Entinostat/CI-994: ortho-aminoanilide (aminobenzamide) zinc-binding group
Quantified Difference
Qualitative structural difference; quantitative PK differentiation data unavailable
Conditions
Structural classification per patent disclosure US-9353102-B2
Why This Matters
The non-hydroxamic acid, non-aminobenzamide zinc-binding motif may offer advantages in metabolic stability and reduced off-target metal chelation, relevant for long-term cell-based assays.
chemical structurezinc-binding grouphydroxy-indane
Best Research and Industrial Application Scenarios for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(thiophen-3-yl)benzamide
Epigenetic Cancer Research Requiring Simultaneous Class I HDAC Inhibition at Low Nanomolar Concentrations
The compound's pan-class I HDAC profile (HDAC1/2/3 IC50 = 1.80–3.10 nM) makes it suitable for in vitro oncology studies where simultaneous blockade of HDAC1, HDAC2, and HDAC3 is required to assess transcriptional reprogramming effects [1]. Unlike isoform-selective probes (e.g., RGFP966 for HDAC3-only or BRD3308 with 23-fold HDAC3 bias), the target compound provides near-equipotent inhibition across all three class I isoforms, simplifying experimental design for combination epigenetic therapies [1][2].
High-Sensitivity Biochemical Screening and HDAC Enzyme Panel Profiling
With IC50 values in the low single-digit nanomolar range, the compound serves as a high-potency reference inhibitor for HDAC enzymatic activity assays. Its 44-fold superiority over RGFP966 (HDAC3) and 210-fold advantage over Entinostat (HDAC1) allow it to function as a positive control at concentrations well below those that may cause assay interference or solvent toxicity [1][2].
Structure-Activity Relationship (SAR) Studies on Non-Hydroxamic Acid, Non-Aminobenzamide HDAC Inhibitors
The unique hydroxy-indane cap and thiophene-substituted benzamide core differentiate this compound from both hydroxamic acid-based (e.g., SAHA/Vorinostat) and ortho-aminoanilide-based (e.g., Entinostat, CI-994) HDAC inhibitors [1]. It is a valuable tool compound for medicinal chemistry programs exploring alternative zinc-binding modalities and cap group geometries for next-generation HDAC inhibitors [1][2].
HDAC inhibitors are increasingly investigated as immune sensitizers in combination with checkpoint inhibitors. The target compound's potent pan-class I profile may be particularly relevant for studies evaluating HDAC-mediated enhancement of tumor immunogenicity, where robust HDAC1/2/3 inhibition at low exposure levels is desired to minimize confounding off-target effects [1][2].
Application
Selection Property
Validation Focus
Simultaneous class I HDAC pathway studies
Pan-class I HDAC1/2/3 inhibitory profile
Transcriptional reprogramming endpoints
HDAC enzymatic activity reference assays
Low-nM potency range as positive control
Assay linearity and interference thresholds
Non-hydroxamic acid HDAC inhibitor SAR
Thiophene-benzamide core; hydroxy-indane cap
Zinc-binding modality and cap geometry effects
Immune checkpoint + HDAC modulation research
Pan-class I HDAC inhibition at low exposure levels
Tumor immunogenicity model endpoints
[1] BindingDB BDBM50481803 (CHEMBL5269123). Comprehensive IC50 data for HDAC1, HDAC2, HDAC3. View Source
[2] PubMed Review (2026). 'Histone Deacetylase Meets Protein Degradation: Accelerating Anticancer Drug Discovery.' Context on HDAC inhibitor selectivity challenges. View Source
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